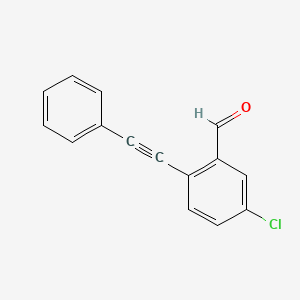

5-Chloro-2-(phenylethynyl)benzaldehyde

CAS No.: 1186603-47-3

Cat. No.: VC8056243

Molecular Formula: C15H9ClO

Molecular Weight: 240.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1186603-47-3 |

|---|---|

| Molecular Formula | C15H9ClO |

| Molecular Weight | 240.68 |

| IUPAC Name | 5-chloro-2-(2-phenylethynyl)benzaldehyde |

| Standard InChI | InChI=1S/C15H9ClO/c16-15-9-8-13(14(10-15)11-17)7-6-12-4-2-1-3-5-12/h1-5,8-11H |

| Standard InChI Key | HXSGNDDPFCKTOS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O |

| Canonical SMILES | C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O |

Introduction

Structural and Chemical Identity

5-Chloro-2-(phenylethynyl)benzaldehyde (CAS: 1186603-47-3) is a substituted benzaldehyde derivative characterized by a chlorine atom at the 5-position and a phenylethynyl (C₆H₅-C≡C-) group at the 2-position of the aromatic ring. Its molecular formula is C₁₅H₉ClO, with a molecular weight of 240.68 g/mol . The compound is synthesized via palladium-catalyzed cross-coupling reactions and serves as a critical intermediate in organic synthesis, particularly for constructing polycyclic heteroaromatic systems.

Synthesis and Reaction Conditions

The compound is primarily synthesized through Sonogashira coupling, a reaction between 5-chloro-2-bromobenzaldehyde and phenylacetylene under inert atmospheres. Key parameters include:

| Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ + CuI | Triethylamine | 50–60°C | 80–98% | |

| PdCl₂(PhCN)₂ + CuI | Toluene | 20°C | 95% | |

| Pd(PPh₃)₂Cl₂ + CuI + P(t-Bu)₃ | Toluene | 20°C | 95% |

Optimized Conditions:

-

Base: Triethylamine or tetrahydrofuran (THF)

-

Atmosphere: Nitrogen or argon

The reaction proceeds with high regioselectivity due to the directing effects of the chlorine and aldehyde groups .

Physical and Chemical Properties

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | High (stock solutions up to 10 mM) | |

| Storage Temperature | 2–8°C | |

| Stability in Solution | 6 months at -80°C, 1 month at -20°C | |

| Purity | >97% (HPLC/GC) |

Handling Tips:

-

Solvent Selection: Use DMSO or THF for stock solutions; avoid repeated freeze-thaw cycles .

-

Thermal Treatment: Heat to 37°C and sonicate to enhance solubility if needed .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 10.54 (s, 1H, C=O), 8.26–8.20 (m, 2H, Ar–H), 7.99 (d, J=2.1 Hz, 1H, Ar–H), 7.78 (d, J=8.1 Hz, 1H, Ar–H), 7.73–7.63 (m, 2H, Ar–H), 7.60–7.52 (m, 2H, Ar–H) .

Applications in Organic Synthesis

Cascade Cyclization Reactions

The compound participates in cascade cyclization reactions to form heterocyclic systems. For example, reaction with hippuric acid derivatives yields indeno[2,1-c]pyran-3-ones via acetate-anion-induced cyclization .

Mechanistic Pathway:

-

Oxazolone Formation: Hippuric acid reacts with the aldehyde to form an oxazolone intermediate.

-

1,2-Addition: The intermediate undergoes addition at the aldehyde, followed by cyclization to form a fused bicyclic structure .

Functionalization and Derivatives

-

Reduction: NaBH₄ reduces the aldehyde to a primary alcohol, enabling further functionalization (e.g., sulfonamide formation) .

-

Suzuki Coupling: The chlorine atom can be replaced with aryl or heteroaryl groups under palladium catalysis .

| Hazard | Precaution |

|---|---|

| Skin Irritation | Wear gloves; avoid direct contact |

| Eye Irritation | Use goggles; rinse with water |

| Inhalation | Work in fume hood; use respirator |

Regulatory Notes:

| Supplier | Purity | Price (USD) | Pack Size | Source |

|---|---|---|---|---|

| GlpBio | >97% | $10.00/250 mg | 25 µL (10 mM) | |

| Ambeed | >97% | Inquiry-based pricing | Custom | |

| Sigma-Aldrich | 0.97 | Not listed | N/A |

Note: Prices vary based on supplier and quantity.

Research Trends and Future Directions

Recent studies highlight its utility in asymmetric catalysis and pharmaceutical intermediates. For example, derivatives are explored for kinase inhibition and antimicrobial activity . Future research may focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume